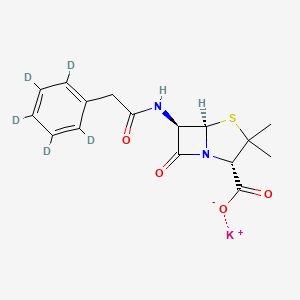

Penicillin G-d5 Potassium Salt (phenyl-d5)

Description

Overview of Stable Isotope Labeled Compounds in Research

Role of Deuterium (B1214612) in Isotopic Labeling Strategies

Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, is frequently used in isotopic labeling. musechem.com A hydrogen atom is replaced by a deuterium atom, which has a greater mass but similar chemical behavior and spatial structure. musechem.com This substitution is particularly valuable in pharmaceutical research for several reasons. musechem.com The increased mass can lead to a phenomenon known as the kinetic isotope effect, where the bond involving deuterium is stronger and has a lower vibrational frequency, sometimes resulting in enhanced metabolic stability and resistance to degradation. musechem.comnih.gov This property allows researchers to study drug metabolism, bioavailability, and potential drug interactions. symeres.com Furthermore, deuterium-labeled compounds are extensively used to prepare internal standards for analytical mass spectrometry, a critical component in drug discovery and development. researchgate.net

Advantages of Stable Isotope Standards in Quantitative Bioanalysis

In quantitative bioanalysis, particularly when using liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled compounds are considered the gold standard for internal standards. scispace.comcrimsonpublishers.com An internal standard is a compound with known concentration added to a sample to correct for analytical variations. musechem.com SIL standards are the preferred choice because their physicochemical properties are nearly identical to the analyte (the substance being measured). scispace.com

This similarity ensures that the SIL standard behaves just like the analyte during sample preparation, extraction, and ionization in the mass spectrometer. musechem.com By adding a known amount of the SIL standard, any sample loss or variation in instrument response can be accounted for, significantly improving the accuracy and precision of the measurement. crimsonpublishers.commusechem.com This method effectively compensates for matrix effects—interference from other components in a biological sample—and variations in ionization efficiency, leading to more reliable and reproducible data compared to using structural analogues as internal standards. crimsonpublishers.comresearchgate.net

Structure

3D Structure of Parent

Properties

Molecular Formula |

C16H17KN2O4S |

|---|---|

Molecular Weight |

377.5 g/mol |

IUPAC Name |

potassium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[2-(2,3,4,5,6-pentadeuteriophenyl)acetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C16H18N2O4S.K/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);/q;+1/p-1/t11-,12+,14-;/m1./s1/i3D,4D,5D,6D,7D; |

InChI Key |

IYNDLOXRXUOGIU-XGACFNCLSA-M |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC(=O)N[C@H]2[C@@H]3N(C2=O)[C@H](C(S3)(C)C)C(=O)[O-])[2H])[2H].[K+] |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.[K+] |

Origin of Product |

United States |

Nomenclature and Structural Context of Penicillin G D5 Potassium Salt Phenyl D5

Synthetic Approaches for Deuterated Penicillins

The synthesis of Penicillin G-d5 Potassium Salt (phenyl-d5) involves the preparation of a deuterated precursor, specifically phenyl-d5-acetic acid, followed by its coupling with the core penicillin structure.

Strategies for Phenyl-d5 Isotopic Labeling

The key to synthesizing Penicillin G-d5 is the efficient and selective incorporation of deuterium into the phenyl ring of the phenylacetic acid side chain. A prominent strategy for achieving this is through palladium-catalyzed C-H activation. This modern synthetic method allows for the direct replacement of hydrogen atoms with deuterium on an aromatic ring with high selectivity and efficiency.

The process typically involves the use of a directing group to guide the palladium catalyst to the ortho positions of the phenyl ring, facilitating the C-H activation and subsequent deuteration. The reaction is carried out in the presence of a deuterium source, such as deuterium gas (D₂) or a deuterated solvent. By carefully controlling the reaction conditions, including the catalyst, solvent, temperature, and pressure, a high level of deuterium incorporation can be achieved to produce phenyl-d5-acetic acid.

Once the deuterated phenylacetic acid is synthesized, it is then coupled with 6-aminopenicillanic acid (6-APA). 6-APA is the fundamental nucleus of most penicillins and is commercially available through the enzymatic cleavage of Penicillin G or Penicillin V. acs.orggoogle.comnih.gov The coupling reaction between the activated carboxyl group of phenyl-d5-acetic acid and the amino group of 6-APA forms the amide bond, resulting in the formation of Penicillin G-d5. The final step involves the purification and conversion of the product to its potassium salt.

Considerations for Achieving High Isotopic Purity

Achieving high isotopic purity is paramount for the intended applications of Penicillin G-d5 Potassium Salt. Several factors must be carefully managed during the synthesis to ensure that the deuterium incorporation is as close to 100% as possible at the desired positions.

During the palladium-catalyzed deuteration of phenylacetic acid, the choice of catalyst, reaction time, and temperature are critical variables. rsc.orgresearchgate.net Incomplete deuteration can lead to a mixture of isotopologues (e.g., d1, d2, d3, d4), which would compromise the accuracy of its use as an internal standard. Therefore, optimization of the reaction conditions is essential.

Furthermore, minimizing back-exchange of deuterium with hydrogen is crucial. This can be influenced by the choice of solvent and the work-up procedure. Using deuterated solvents throughout the synthesis and purification steps, where feasible, can help maintain the isotopic integrity of the final product. The purity of the starting materials, particularly the deuterium source, also directly impacts the final isotopic enrichment. High-performance liquid chromatography (HPLC) is often employed to purify the final compound and ensure its chemical purity. medchemexpress.com

Advanced Spectroscopic Characterization Techniques

To confirm the successful synthesis and verify the isotopic labeling of Penicillin G-d5 Potassium Salt, advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, are employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuteration Confirmation

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules and is particularly well-suited for confirming the site and extent of isotopic labeling.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides a direct method to confirm the deuteration of the phenyl ring. In the ¹H NMR spectrum of non-deuterated Penicillin G, the protons on the phenyl ring typically appear as a multiplet in the aromatic region (around 7.2-7.4 ppm).

Upon successful deuteration to form Penicillin G-d5, the signals corresponding to the phenyl protons will be absent or significantly diminished in the ¹H NMR spectrum. The disappearance of these signals is a clear indication that the hydrogen atoms on the phenyl ring have been replaced by deuterium atoms. The remaining signals in the spectrum, corresponding to the protons on the penicillin backbone, should remain, confirming the integrity of the rest of the molecule.

Table 1: Expected ¹H NMR Chemical Shifts for Penicillin G and Penicillin G-d5 Potassium Salt

| Proton | Expected Chemical Shift (ppm) for Penicillin G | Expected Observation for Penicillin G-d5 |

| Phenyl-H | ~7.2-7.4 (multiplet) | Absent or significantly reduced |

| -CH₂- (benzyl) | ~3.6 (singlet) | Present |

| H-5 | ~5.5 (doublet) | Present |

| H-6 | ~5.4 (doublet of doublets) | Present |

| H-3 | ~4.2 (singlet) | Present |

| -CH₃ (gem-dimethyl) | ~1.5 and ~1.6 (singlets) | Present |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

When the phenyl ring is deuterated, the signals for the deuterated carbons will be observable in the ¹³C NMR spectrum, but their appearance will be altered. Due to the coupling between the carbon-13 nucleus and the deuterium nucleus (spin I=1), the signals for the deuterated carbons will appear as multiplets (typically triplets for C-D) and will be significantly broader and less intense compared to the corresponding signals in the non-deuterated compound. Furthermore, the chemical shifts of the deuterated carbons may experience a slight upfield shift, known as an isotope shift. The signals for the non-deuterated carbons in the molecule will remain as sharp singlets, confirming their structural integrity.

Table 2: Expected ¹³C NMR Chemical Shifts for Penicillin G and Penicillin G-d5 Potassium Salt

| Carbon | Expected Chemical Shift (ppm) for Penicillin G | Expected Observation for Penicillin G-d5 |

| Phenyl C (quaternary) | ~134 | Present, sharp singlet |

| Phenyl CH | ~129, ~128, ~126 | Present as broad, low-intensity multiplets |

| C=O (amide) | ~173 | Present, sharp singlet |

| C=O (acid) | ~176 | Present, sharp singlet |

| C-5 | ~67 | Present, sharp singlet |

| C-6 | ~58 | Present, sharp singlet |

| C-2 | ~72 | Present, sharp singlet |

| C-3 | ~64 | Present, sharp singlet |

| -CH₂- (benzyl) | ~42 | Present, sharp singlet |

| -C(CH₃)₂ | ~27, ~31 | Present, sharp singlets |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Mass Spectrometry (MS) for Isotopic Enrichment and Molecular Mass Verification

Mass spectrometry serves as a cornerstone analytical technique for the characterization of Penicillin G-d5 Potassium Salt, providing precise data on its molecular mass and confirming the successful incorporation of deuterium atoms. This method is crucial for verifying the isotopic enrichment of the compound, ensuring that the deuterium labeling meets the required specifications for its intended use, often as an internal standard in quantitative analyses.

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of thermally labile and polar molecules like Penicillin G-d5 Potassium Salt. elsevierpure.com In ESI-MS, the analyte is ionized from a solution, which typically allows for the generation of intact molecular ions with minimal fragmentation. elsevierpure.com For Penicillin G and its deuterated analogue, ESI is often conducted in positive ion mode. Analyses are frequently carried out using triple-quadrupole mass spectrometers, which enable techniques like multiple reaction monitoring (MRM) for enhanced selectivity and sensitivity. acs.org

The expected protonated molecule for the non-deuterated Penicillin G ([M+H]⁺) appears at an m/z of 335. biospec.net Consequently, for Penicillin G-d5, the protonated molecule would be expected at an m/z of 340. However, due to the presence of the potassium salt, the most prominent ion observed is often the potassium adduct.

Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique used in mass spectrometry, capable of analyzing large molecules with minimal fragmentation. researchgate.netresearchgate.net The process involves mixing the sample with a suitable matrix material that absorbs laser energy. researchgate.net A pulsed laser irradiates the sample-matrix mixture, causing desorption and ionization of the analyte molecules. researchgate.net MALDI typically produces singly charged ions, which can simplify the resulting mass spectrum. researchgate.net

While extensively used for large biomolecules, MALDI can also be applied to smaller molecules like antibiotics. inrim.it For Penicillin G-d5 Potassium Salt, MALDI-TOF (Time-of-Flight) MS can be employed to verify its molecular weight. The technique is noted for its high sensitivity and relatively simple operation. researchgate.net In the analysis of penicillin derivatives, various molecular forms and adducts can be detected. inrim.it The choice of matrix is critical and depends on the analyte's properties and the laser wavelength used.

Analysis of Adduct Ion Formation in Mass Spectrometry

During ESI-MS analysis of Penicillin G Potassium Salt and its deuterated form, the formation of adduct ions is a common and significant phenomenon. Instead of observing the protonated molecule ([M+H]⁺), it is more common to detect adducts with alkali metals, particularly sodium ([M+Na]⁺) and potassium ([M+K]⁺). biospec.netinrim.it

For Penicillin G, the potassium adduct ([M+K]⁺) is expected at an m/z of 373. biospec.net For the d5 variant, this would shift to m/z 378. It is not uncommon to also observe a more complex adduct, such as [M+2K-H]⁺, which for Penicillin G appears at m/z 411. biospec.net This ion forms when one potassium atom displaces the acidic proton of the carboxylic acid group, and a second potassium atom forms an adduct. biospec.net The formation of these adducts is influenced by the analyte's molecular structure, the presence of trace amounts of salts in the sample or mobile phase, and the solvent properties. lcms.cz Oxygen-rich functional groups, like those in penicillin, are good Lewis bases and have a high affinity for alkali cations. lcms.cz While adduct formation can complicate spectral interpretation, it can also be used to confirm the identity of the compound. Controlling adduct formation is often necessary for quantitative analysis and can be achieved by adjusting mobile phase additives, such as by using ammonium (B1175870) salts or specific acids to promote the formation of the protonated molecule. nist.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Infrared (IR) Spectroscopy is particularly sensitive to polar bonds and is used to identify key functional groups within the penicillin structure. The IR spectrum of Penicillin G is characterized by several intense absorption bands corresponding to its carbonyl (C=O) groups. inrim.itmdpi.com

| Vibrational Mode | Wavenumber (cm⁻¹) | Functional Group |

| β-lactam C=O stretching | ~1767 | β-lactam ring |

| Amide I C=O stretching | ~1678 | Amide side chain |

| Carboxylate C=O asymmetric stretching | ~1622 | Carboxylate salt |

This table is based on data for Penicillin G sodium salt in DMSO-d6 solution. inrim.itmdpi.com

The presence of these characteristic peaks in the spectrum of Penicillin G-d5 Potassium Salt confirms the integrity of the core penicillin structure. The substitution of five phenyl protons with deuterium is not expected to significantly shift the frequencies of these carbonyl stretching modes but would affect the aromatic C-H stretching and bending regions of the spectrum.

Raman Spectroscopy offers complementary information to IR spectroscopy. It is particularly effective for analyzing non-polar bonds and symmetric vibrations. The Raman spectrum of Penicillin G shows distinct bands associated with the phenyl ring of the side chain, as well as the β-lactam and thiazolidine (B150603) rings. acs.org

| Wavenumber (cm⁻¹) | Assignment |

| 1005, 1032, 1160, 1585, 1605 | Phenyl ring vibrations |

| 850, 950, 1195, 1261 | β-lactam and thiazolidine rings |

This table is based on data for solid Penicillin G. acs.orgbiorxiv.org

The band at 1005 cm⁻¹ is often the most dominant in the normal Raman spectrum, originating from the benzene (B151609) ring. biospec.netresearchgate.net For Penicillin G-d5, shifts in the bands associated with the phenyl ring vibrations would be expected due to the heavier mass of deuterium compared to hydrogen, providing a clear spectral signature of isotopic labeling.

Chromatographic Purity Assessment and Analytical Validation

High-Performance Liquid Chromatography (HPLC) for Purity Evaluation

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for assessing the purity of Penicillin G-d5 Potassium Salt. This method separates the target compound from impurities and potential degradants, allowing for accurate quantification of its purity. Reversed-phase HPLC is most commonly employed for this purpose.

A typical HPLC method for Penicillin G analysis involves a C8 or C18 stationary phase. nih.govnih.gov The mobile phase often consists of a mixture of an aqueous buffer (such as potassium phosphate (B84403) or trifluoroacetic acid in water) and an organic modifier like acetonitrile (B52724) or methanol. lcms.cznih.gov Detection is commonly performed using an ultraviolet (UV) detector, with monitoring wavelengths typically set around 220-240 nm. lcms.cznih.gov

The method must be validated to ensure its reliability, accuracy, and precision. Validation parameters include selectivity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). nih.govrsc.org For instance, a validated HPLC-UV method for Penicillin G in a matrix reported an LOD of 0.01 µg/mL and an LOQ of 0.03 µg/mL. Another method developed for determining various penicillins in bovine muscle achieved an LOQ of 54 µg/kg for Penicillin G. nih.gov The use of Penicillin G-d5 as an internal standard in such methods helps to correct for variations in sample preparation and instrument response, leading to more accurate quantification. rsc.org

| Parameter | Typical Conditions for Penicillin G Analysis |

| Column | C18 or C8, e.g., 250 x 4.6 mm, 5 µm |

| Mobile Phase | Isocratic or gradient mixture of aqueous buffer (e.g., 0.1% TFA or 0.01M KH₂PO₄) and organic solvent (e.g., Acetonitrile, Methanol) |

| Flow Rate | 1.0 - 1.1 mL/min |

| Detection | UV at 220-240 nm or 280 nm |

| Column Temperature | Ambient or controlled (e.g., 25-30 °C) |

This table represents a compilation of typical parameters from various HPLC methods. lcms.cznih.gov

Applications in Quantitative Bioanalytical Research

Internal Standard in Mass Spectrometry-Based Quantification

Stable isotope-labeled internal standards, such as Penicillin G-d5, are the preferred choice for quantitative mass spectrometry because they share very similar physicochemical properties with the analyte of interest, yet are distinguishable by their mass-to-charge ratio. This similarity ensures that the internal standard and the analyte behave almost identically during sample extraction, ionization, and fragmentation, leading to more accurate and precise measurements.

Penicillin G-d5 is extensively used as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of Penicillin G and its metabolites in various biological and environmental samples.

The development of robust LC-MS/MS methods is essential for accurately determining the concentration of Penicillin G and its degradation products, such as penilloic acid and penillic acid. In a study focused on detecting these compounds in citrus fruits, Penicillin G-d5 was employed as the internal standard. The method involved a sequential liquid/liquid and solid-phase extraction technique to isolate the analytes from the complex matrix before analysis by UHPLC-MS/MS. The use of the isotopically labeled internal standard was crucial for achieving high selectivity and correcting for any losses during the extensive sample preparation process.

Another method developed for the determination of antibiotic residues in distillers grains also utilized a deuterated form of Penicillin G (Penicillin G-d7) as an internal standard. fda.gov This highlights the broad applicability of deuterated Penicillin G in analyzing different complex matrices. fda.gov

A summary of key parameters from a representative LC-MS/MS method development study is presented in the table below.

| Parameter | Details |

| Analytes | Penicillin G, Penilloic Acid, Penillic Acid |

| Internal Standard | Penicillin G-d5 Potassium Salt |

| Instrumentation | Ultra-High Performance Liquid Chromatography coupled with Triple-Quadrupole Tandem Mass Spectrometry (UHPLC-MS/MS) |

| Extraction | Sequential Liquid/Liquid and Solid-Phase Extraction |

| Key Finding | The use of an isotopically labeled internal standard resulted in corrected recoveries of 90-100% for Penicillin G. |

Method validation is a critical step to ensure the reliability of analytical data. For LC-MS/MS methods using Penicillin G-d5, validation typically includes assessing parameters such as linearity, accuracy, precision, and the limit of detection (LOD).

In the aforementioned study on citrus fruits, individual stock solutions of Penicillin G and Penicillin G-d5 were prepared at a concentration of 1000 μg/mL in a mixture of water and acetonitrile (B52724). ufl.edu Working standard solutions were then prepared by diluting the stock solutions. Calibration curves were constructed by adding a constant amount of the Penicillin G-d5 internal standard to a series of calibration standards with varying concentrations of Penicillin G. The ratio of the peak area of the analyte to the peak area of the internal standard is then plotted against the concentration of the analyte. This approach helps to correct for variability in the analytical process. The study reported a limit of detection for Penicillin G of 0.1 ng/g. ufl.edu

The table below summarizes typical validation parameters for an LC-MS/MS method utilizing Penicillin G-d5.

| Validation Parameter | Typical Finding |

| Linearity (R²) | ≥ 0.99 |

| Accuracy (Recovery) | 90-110% (corrected with internal standard) |

| Precision (RSD) | < 15% |

| Limit of Detection (LOD) | 0.1 ng/g |

While Penicillin G-d5 is noted to be suitable for use as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS), specific research articles detailing its direct application are limited. The analysis of Penicillin G by GC-MS is challenging due to its low volatility and thermal instability. mdpi.com Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable compound. mdpi.com

One study on the quantification of Penicillin G residues in poultry eggs by GC-MS/MS employed an external calibration method and utilized trimethylsilyl (B98337) diazomethane (B1218177) for derivatization. mdpi.comresearchgate.net Although this study did not use a deuterated internal standard, it highlights the necessary procedural steps for GC-MS analysis of Penicillin G. mdpi.com The use of a deuterated internal standard like Penicillin G-d5 in such a method would be expected to improve accuracy and precision by correcting for variability in the derivatization reaction and the chromatographic analysis. americanlaboratory.comresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Pharmacokinetic Studies in Animal Models (Non-Human)

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of drugs. Accurate quantification of drug concentrations in biological fluids and tissues over time is fundamental to these studies. While specific studies explicitly detailing the use of Penicillin G-d5 in animal pharmacokinetic research are not prevalent in the readily available literature, the principles of its application as an internal standard in the underlying bioanalytical methods are well-established.

Population pharmacokinetic (popPK) modeling is a powerful tool used to understand the variability in drug concentrations among a population of animals and to identify factors that influence this variability. These models rely on accurate concentration data obtained from bioanalytical methods.

Several studies have developed population pharmacokinetic models for Penicillin G in food-producing animals such as cattle and swine. nih.govnih.gov These models are crucial for establishing appropriate withdrawal times to ensure food safety. k-state.edu The analytical methods used to generate the concentration data for these models, typically LC-MS/MS, would ideally employ a deuterated internal standard like Penicillin G-d5 to ensure the highest quality data. For instance, an LC-MS/MS method for the measurement of Penicillin G in bovine plasma, urine, and kidney tissue was developed and validated, although it used phenethecillin as the internal standard. nih.gov The use of Penicillin G-d5 in such a study would have been a more ideal choice due to its closer structural and chemical similarity to the analyte.

The development of a population physiologically based pharmacokinetic (PBPK) model for Penicillin G in swine and cattle further underscores the importance of accurate bioanalytical data for food safety assessments. k-state.edu While the specific internal standards used in the foundational studies for these models are not always detailed, the use of deuterated standards is a best practice that enhances the reliability of the resulting pharmacokinetic parameters and model predictions.

Analysis of Penicillin G Disposition and Tissue Residues in Research Animals

The monitoring of antibiotic residues in edible animal tissues is crucial for food safety. nih.govavma.org Penicillin G-d5 potassium salt is instrumental in developing and validating sensitive and accurate analytical methods for quantifying Penicillin G residues in various tissues from research and food-producing animals like cattle and swine. avma.orgnih.gov

In these studies, a known quantity of Penicillin G-d5 is added to tissue homogenates (e.g., muscle, kidney, liver) at the beginning of the sample preparation process. nih.gov This "spiked" internal standard experiences the same potential losses as the target analyte during extraction and cleanup. By using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the ratio of the native Penicillin G signal to the Penicillin G-d5 signal is measured. This isotope dilution method allows for highly accurate quantification, correcting for variations in sample recovery and matrix effects. nih.gov Research has established methods capable of detecting Penicillin G at levels as low as 5 µg/kg in tissues, ensuring compliance with regulatory limits. nih.gov

| Animal Model | Tissues Analyzed | Analytical Method | Key Role of Isotopic Labeling | Reported Detection Limit |

|---|---|---|---|---|

| Bovine (Cattle) | Muscle, Kidney, Liver | Liquid Chromatography (LC) | Used as an internal standard to improve accuracy of quantification. nih.govresearchgate.net | 5 µg/kg nih.gov |

| Porcine (Swine) | Muscle, Kidney | LC-MS/MS | Deuterated derivatives enable accurate quantification via isotope dilution. avma.orgnih.gov | Not specified |

| Avian (Chicken) | Muscle, Kidney, Liver | High-Performance Liquid Chromatography (HPLC) | Internal standards are crucial for method validation and accuracy. researchgate.net | 0.04 ppm (40 µg/kg) researchgate.net |

Investigation of Metabolic Fate in Animal Biological Matrices

Understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) is fundamental in pharmacology. Penicillin G-d5 is used to trace the metabolic fate of Penicillin G in animal models. When administered, the deuterated compound follows the same metabolic pathways as its non-deuterated counterpart. By analyzing biological matrices such as blood, urine, and tissue extracts with mass spectrometry, researchers can distinguish the drug-derived material from the complex background of endogenous molecules. nih.gov The presence of the d5-phenyl group serves as a clear marker, confirming that detected metabolites originated from the administered drug. This allows for the unambiguous identification of metabolic products and helps build a comprehensive picture of the drug's biotransformation. nih.govresearchgate.net

Metabolism and Biotransformation Research (In Vitro and Animal Studies)

Stable isotope labeling is a powerful technique in metabolism research. escholarship.org The use of Penicillin G-d5 provides significant advantages in studying its biotransformation pathways and metabolic stability.

Tracing Metabolic Pathways using Deuterium (B1214612) Labeling

The five deuterium atoms on the phenyl ring of Penicillin G-d5 act as a stable, non-radioactive tracer. researchgate.net As the drug is processed by metabolic enzymes in in vitro systems (e.g., liver microsomes) or in animal studies, this isotopic signature is retained in its metabolites. mdpi.com Researchers can analyze samples at different time points using LC-MS to detect compounds that have the specific mass shift corresponding to the d5-label. This allows for the mapping of metabolic pathways, showing how the parent drug is converted into various breakdown products. For example, if the phenyl ring undergoes hydroxylation, the resulting metabolite would be detected as a d4-hydroxyphenyl derivative, clearly indicating the site of metabolic attack.

Assessment of Metabolic Stability and Isotope Effects

The substitution of hydrogen with deuterium creates a stronger chemical bond (C-D vs. C-H). This can lead to a phenomenon known as the kinetic isotope effect (KIE), where metabolic reactions that involve the cleavage of a C-H bond proceed more slowly when a C-D bond is present. juniperpublishers.comnih.gov In the context of Penicillin G-d5, if the phenyl ring is a primary site of oxidative metabolism by enzymes like Cytochrome P450, the deuteration can slow down this process. juniperpublishers.com This increased metabolic stability can prolong the half-life of the compound. researchgate.net Studies on the degradation of Penicillin G have noted significant deuterium solvent isotope effects, indicating that bond cleavage involving hydrogen (or deuterium) is a rate-determining step in its breakdown under certain conditions. nih.gov By comparing the metabolic rate of Penicillin G with that of Penicillin G-d5, researchers can quantify the KIE and gain insight into the specific metabolic mechanisms and rate-limiting steps. juniperpublishers.comnih.gov

| Parameter | Description | Implication for Penicillin G-d5 |

|---|---|---|

| Definition | The change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. | The C-D bond is stronger than the C-H bond. |

| Mechanism | If C-H bond cleavage is the rate-determining step of a metabolic reaction, replacing H with D will slow the reaction rate. | Metabolism involving the phenyl ring (e.g., hydroxylation) may be slower for the d5 variant. juniperpublishers.com |

| Measurement (kH/kD) | The ratio of the reaction rate for the non-deuterated compound (kH) to the deuterated compound (kD). A value > 1 indicates a normal KIE. | Can be used to probe reaction mechanisms and identify rate-limiting steps in biotransformation. researchgate.netnih.gov |

| Pharmacokinetic Consequence | A significant KIE can lead to reduced metabolic clearance and a longer biological half-life. | Potential for increased metabolic stability and prolonged exposure compared to non-deuterated Penicillin G. juniperpublishers.com |

Identification of Deuterated Metabolites

A primary goal of metabolism studies is the identification of all significant metabolites. When Penicillin G-d5 is used, its metabolites will retain the deuterium label (or a portion of it, depending on the metabolic reaction). The major degradation and metabolic products of Penicillin G are well-known. nih.govresearchgate.net Using the deuterated analog, these same metabolites are formed, but they are easily distinguished by mass spectrometry. For instance, Penicilloic acid formed from Penicillin G-d5 will have a mass that is 5 Daltons higher than standard Penicilloic acid. This mass signature provides definitive proof of the metabolite's origin, simplifying its identification in complex biological samples.

| Parent Compound | Common Metabolite/Degradant | Expected Deuterated Form | Significance |

|---|---|---|---|

| Penicillin G-d5 | Penicilloic acid | Penicilloic acid-d5 | A major, biologically inactive metabolite resulting from the opening of the β-lactam ring. nih.govresearchgate.net |

| Penicillin G-d5 | Penillic acid | Penillic acid-d5 | An isomer of Penicillin G formed under acidic conditions. nih.govresearchgate.net |

| Penicillin G-d5 | Penilloic acid | Penilloic acid-d5 | A decarboxylation product of penicilloic acid. nih.govresearchgate.net |

Research on Degradation Pathways and Stability

Identification and Characterization of Penicillin G Degradation Products

The degradation of Penicillin G results in several transformation products, the formation of which is dependent on environmental conditions. The primary degradation pathway involves the hydrolysis of the β-lactam ring, a structure highly susceptible to cleavage. accesson.kr The most commonly identified and characterized degradation products include penicilloic acid, penillic acid, and penilloic acid. acs.orgresearchgate.net Other reported degradation products are isopenillic acid and penicilloaldehyde. pku.edu.cn

Under acidic conditions, Penicillin G can rearrange to form penillic acid. In contrast, alkaline or enzymatic hydrolysis of the β-lactam bond leads to the formation of penicilloic acid. chromatographyonline.com Penilloic acid is another significant degradation product observed in various conditions. acs.orgnih.gov The identification and confirmation of these products are typically performed using advanced analytical techniques such as ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). acs.orgresearchgate.net This method allows for the separation and specific detection of each degradation product based on their mass-to-charge ratio and fragmentation patterns.

The characterization of these degradation products is crucial as some, like penicilloic acid, have been implicated in causing allergic reactions. semanticscholar.org

Table 1: Major Degradation Products of Penicillin G

| Degradation Product | Formation Condition | Analytical Identification Method |

|---|---|---|

| Penicilloic Acid | Alkaline or enzymatic hydrolysis | UHPLC-MS/MS |

| Penillic Acid | Acidic conditions | UHPLC-MS/MS |

| Penilloic Acid | Acidic and other conditions | UHPLC-MS/MS |

| Isopenillic Acid | Alkaline or anaerobic conditions | LC-ESI/MS |

| Penicilloaldehyde | Further degradation of penilloic acid | LC-ESI/MS |

Kinetic Studies of Penicillin G Degradation using Deuterated Standards

Kinetic studies are essential for understanding the rate at which Penicillin G degrades under various conditions. The use of deuterated standards, such as Penicillin G-d5 potassium salt, is instrumental in conducting accurate kinetic analyses. caymanchem.com These labeled standards serve as internal standards in analytical methods, allowing for precise quantification by correcting for any loss of the target analyte during sample preparation and analysis. ufl.edu

The degradation of Penicillin G has been shown to follow pseudo-first-order kinetics in several studies. nih.govnih.gov The rate of degradation is significantly influenced by a variety of environmental factors.

The stability of Penicillin G is highly dependent on environmental parameters, with pH and temperature being the most significant.

pH: Penicillin G is known to be unstable in both acidic and alkaline solutions. acs.orgresearchgate.net Under acidic (pH 2) and alkaline (pH 12) conditions, Penicillin G has been observed to degrade rapidly, with a half-life of approximately 2 hours. acs.org The rate of degradation is generally lowest in the neutral pH range. nih.gov For instance, one study found that at pH 3, 39.54% of Penicillin G degraded, while the degradation was much lower at pH 5 and pH 7. tci-thaijo.org Another study reported that the photocatalytic degradation of Penicillin G was more efficient in acidic environments (pH 5) compared to alkaline environments (pH 11). nih.gov

Temperature: An increase in temperature generally accelerates the degradation of Penicillin G. One study on the thermal degradation of Penicillin G in the solid phase was investigated in the temperature range of 70-140 degrees C. nih.gov Another study showed that at 20°C, 38% of Penicillin G in solution decays within 24 hours, which increases to 50% at 37°C. nih.gov Some studies have indicated that Penicillin G is relatively stable at pasteurization temperatures (63°C for 30 minutes). researchgate.net

Table 2: Influence of Environmental Factors on Penicillin G Degradation Kinetics

| Environmental Factor | Condition | Effect on Degradation Rate | Reference |

|---|---|---|---|

| pH | Acidic (pH 2-5) | Increased degradation | acs.orgnih.govtci-thaijo.org |

| pH | Neutral (pH ~7) | Minimal degradation | nih.gov |

| pH | Alkaline (pH >8) | Increased degradation | acs.orgashp.org |

| Temperature | 20°C | 38% degradation in 24h | nih.gov |

| Temperature | 37°C | 50% degradation in 24h | nih.gov |

| Temperature | 56°C | 66% degradation in 3h | nih.gov |

The use of deuterated internal standards like Penicillin G-d5 is critical for the accurate quantification of Penicillin G and its degradation products in complex matrices. ufl.edu Analytical methods, particularly UHPLC-MS/MS, rely on these standards to compensate for matrix effects and variations in instrument response. nih.gov

In such methods, a known amount of the deuterated standard is added to the sample at the beginning of the extraction process. The ratio of the analyte to the internal standard is then measured. Since the deuterated standard behaves almost identically to the non-labeled analyte during extraction and analysis, this ratio remains constant even if there are losses, leading to more accurate and precise measurements. ufl.edu

For instance, a method developed for the quantitation of Penicillin G and its metabolites, penillic acid and penilloic acid, in citrus fruits utilized Penicillin G-d5 as an internal standard. This approach yielded corrected recoveries of 90-100% for Penicillin G at various fortification levels. nih.gov The absolute recoveries for the degradation products, penillic acid and penilloic acid, were in the range of 50-75%, but the use of their respective deuterated standards would similarly improve their quantification accuracy. nih.gov The limit of detection (LOD) for Penicillin G and its metabolites in this study was determined to be 0.1 ng/g. nih.gov

The formation of degradation products over time can be monitored to understand the degradation pathways. For example, in acidic conditions, penillic acid is rapidly formed, while in alkaline conditions, the formation of penicilloic acid is more prominent. chromatographyonline.com The precise quantification enabled by labeled standards allows for a detailed kinetic analysis of the formation of these degradation products.

Advanced Mechanistic and Isotope Effect Studies

Kinetic Isotope Effects (KIE) in Penicillin G Biotransformation

The Kinetic Isotope Effect (KIE) is a powerful tool in mechanistic chemistry, defined as the change in the rate of a chemical reaction when an atom in the reactants is substituted with one of its isotopes. wikipedia.org In the context of Penicillin G-d5, the replacement of hydrogen (protium) with deuterium (B1214612) can significantly alter reaction rates, particularly if the bond to the isotope is broken or formed in the rate-limiting step of the reaction. wikipedia.org

Investigating Rate-Limiting Steps in Metabolic Processes

One of the primary applications of KIE is to identify the rate-limiting (or slowest) step in a multi-step biochemical pathway. The C-D bond is stronger and has a lower vibrational zero-point energy than the C-H bond, meaning it requires more energy to break. Consequently, if a C-H bond on the phenyl ring of Penicillin G is cleaved during its metabolism or degradation, the reaction will proceed more slowly with Penicillin G-d5. This observed slowdown (a "normal" KIE where the ratio of rates kH/kD is greater than 1) provides strong evidence that this bond-breaking event is a critical part of the reaction's slowest step. wikipedia.org

Table 1: Solvent Isotope Effects on Penicillin G Degradation Rate

| pH (pD) Range | Degradation Mechanism | Solvent Isotope Effect (kH₂O/kD₂O) | Implication for Rate-Limiting Step |

|---|---|---|---|

| < 6 | Water-catalyzed rearrangement | 1.53 | C-H(O-H) bond cleavage is involved |

| Neutral | General base-catalyzed hydrolysis by water | 4.5 | Significant proton transfer occurs |

This table is based on data from a study on Penicillin G degradation, illustrating how isotope effects are used to determine rate-limiting steps. caymanchem.com

Elucidation of Enzyme-Mediated Reaction Mechanisms

Penicillin G exerts its antibacterial effect by inactivating essential bacterial enzymes known as Penicillin-Binding Proteins (PBPs), which catalyze the final steps of peptidoglycan cell wall synthesis. nih.govpatsnap.com The mechanism involves the acylation of a serine residue in the PBP active site by the penicillin molecule, which opens the highly reactive β-lactam ring. patsnap.com

Using Penicillin G-d5 in studies with purified PBPs can help dissect the intricate steps of this enzymatic reaction. If deuteration of the phenylacetyl side chain leads to a significant KIE, it would suggest that interactions involving this part of the molecule are crucial during the transition state of the acylation or a subsequent deacylation step. Theoretical studies have modeled these acylation and deacylation processes, predicting that deacylation is often the rate-limiting step for the recovery of enzyme function. A KIE observed with Penicillin G-d5 could experimentally validate these models by confirming the involvement of the phenyl group in this critical phase of the enzyme-inhibitor interaction.

Impact of Deuteration on Molecular Interactions in Research Systems

Beyond altering reaction rates (KIE), deuteration can also modify non-covalent interactions that are fundamental to drug-receptor binding. researchgate.net The substitution of hydrogen with deuterium results in slightly shorter and stronger covalent bonds (e.g., C-D vs. C-H). This can lead to subtle changes in molecular size, shape, and polarizability. researchgate.net

In the case of Penicillin G-d5, deuteration of the phenyl ring could influence its binding affinity for the PBP active site. These effects can manifest in several ways:

Van der Waals Interactions: The slightly smaller molar volume of a C-D bond compared to a C-H bond can alter the van der Waals contacts between the phenyl ring and amino acid residues in the enzyme's binding pocket. researchgate.net

Hydrogen Bonding: While the phenyl ring itself is not a classical hydrogen bond donor or acceptor, it can participate in weaker C-H···π or π-π stacking interactions. Deuteration can modulate the strength of these interactions. researchgate.net Computational studies on other deuterated molecules have shown that these changes can lead to increased binding affinity for their target receptors. mdpi.comnih.gov

Hydrophobic Interactions: Deuteration can also affect how the molecule interacts with water, potentially altering hydrophobic effects that drive the binding of the nonpolar phenyl group into the enzyme's active site. cchmc.org

These subtle modifications are valuable in research for fine-tuning drug-target interactions and understanding the precise nature of the forces that govern molecular recognition in biological systems. researchgate.net

Deuterium Labeling for Antimicrobial Resistance Mechanism Research

Stable isotope labeling, particularly with deuterium, coupled with mass spectrometry, has emerged as a powerful technique for investigating the complex mechanisms of antimicrobial resistance.

Deuterium Labeling Mass Spectrometry (DLMS) for Bacterial Growth Studies

A key application of deuterium is in tracking bacterial metabolic activity and growth. In a technique known as Deuterium Labeling Mass Spectrometry (DLMS), bacteria are cultured in a medium containing a deuterium source, such as heavy water (D₂O). As the bacteria grow and synthesize new cellular components like membrane lipids, they incorporate deuterium atoms from the medium.

By using mass spectrometry to measure the ratio of labeled to unlabeled lipids, researchers can precisely quantify bacterial growth. When a susceptible bacterium is exposed to an antibiotic like penicillin, its growth is inhibited, resulting in a low level of deuterium incorporation. Conversely, a resistant strain will continue to grow, leading to a high level of deuterium incorporation. This method allows for rapid determination of antibiotic susceptibility, with deuterium labeling detectable in as little as 30 to 120 minutes.

Table 2: Deuterium Labeling Efficiency in E. coli Strains

| Bacterial Strain | Treatment | Labeling Efficiency (% Deuterium Incorporation) | Interpretation |

|---|---|---|---|

| Resistant | Untreated | ~50% | Active Growth |

| Resistant | Treated with Antibiotic | ~50% | Growth Uninhibited (Resistance) |

| Susceptible | Untreated | ~50% | Active Growth |

This table illustrates typical results from a DLMS study for antimicrobial susceptibility testing, showing how deuterium incorporation into lipids reflects bacterial growth in the presence of an antibiotic.

Discovery of Novel Antimicrobial Resistance Biomarkers using DLMS

The DLMS technique can be extended beyond simple growth measurement to discover novel biomarkers associated with antibiotic resistance. As resistant bacteria adapt their metabolism to survive in the presence of an antibiotic, they may alter the types or quantities of lipids and other molecules they produce.

By applying advanced mass spectrometry and metabolomic analysis to DLMS experiments, researchers can identify specific deuterated molecules that are uniquely produced or altered in resistant strains. These molecules can serve as novel biomarkers for resistance. For example, a resistant bacterium might upregulate a specific metabolic pathway when challenged with penicillin, leading to the appearance of a new, deuterated lipid species in the mass spectrum. Identifying such biomarkers is crucial for developing next-generation diagnostic tools and for gaining a deeper understanding of the biochemical pathways that confer resistance.

Future Directions and Research Opportunities

Emerging Analytical Techniques Utilizing Deuterated Standards

The utility of deuterated compounds as internal standards in mass spectrometry is well-established. However, ongoing advancements in analytical instrumentation are enabling more sophisticated applications of standards like Penicillin G-d5 Potassium Salt.

Integration with High-Resolution Mass Spectrometry Platforms

The coupling of deuterated standards with high-resolution mass spectrometry (HRMS) platforms, such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, offers enhanced precision and accuracy in quantitative studies. Recent improvements in the mass accuracy and resolution of these instruments have renewed interest in label-free quantification using data from the primary mass spectrum (MS1). The high mass accuracy of HRMS allows for very narrow mass extraction windows, minimizing interferences from matrix components and leading to more reliable quantification of Penicillin G in complex biological samples.

Beyond simple quantification, the integration of Penicillin G-d5 with HRMS can facilitate advanced metabolic studies. For instance, in metabolic flux analysis, deuterated compounds can be used to trace the metabolic fate of Penicillin G, helping to identify and quantify its degradation products in various biological and environmental systems. The distinct mass shift provided by the five deuterium (B1214612) atoms allows for the unambiguous differentiation of the parent compound from its metabolites, even those that are structurally very similar. This is particularly valuable for studying the complex degradation pathways of penicillins.

Table 1: Applications of Penicillin G-d5 in High-Resolution Mass Spectrometry

| Application Area | Technique | Advantage of Penicillin G-d5 |

| Quantitative Proteomics | LC-HRMS | Precise quantification of Penicillin G in complex biological matrices by minimizing isobaric interferences. |

| Metabolite Identification | LC-HRMS/MS | Unambiguous identification of Penicillin G metabolites through characteristic mass shifts and fragmentation patterns. |

| Metabolic Flux Analysis | HRMS-based tracing | Tracing the biotransformation and degradation pathways of Penicillin G in various systems. |

| Pharmacokinetic Studies | Microdosing with HRMS | Accurate determination of pharmacokinetic parameters with very low doses of the deuterated standard. |

Advanced NMR Applications in Complex Biological Samples

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying molecular structure, dynamics, and interactions in solution. The use of deuterated standards like Penicillin G-d5 can significantly enhance the capabilities of advanced NMR techniques, particularly in the context of complex biological samples where signal overlap can be a major challenge.

One promising area is the application of Saturation Transfer Difference (STD) NMR. This technique is used to identify the binding epitope of a ligand when it interacts with a large protein receptor. In an STD-NMR experiment with Penicillin G-d5, the signals from the deuterated phenyl ring would be absent in the 1H NMR spectrum, simplifying the analysis of the remaining proton signals from the penicillin core that are in close contact with the protein's binding site. This can provide valuable insights into the specific interactions between Penicillin G and its target proteins, such as penicillin-binding proteins (PBPs).

Furthermore, the selective deuteration of the phenyl group can be advantageous in other NMR experiments aimed at studying protein-ligand interactions. For example, in transferred Nuclear Overhauser Effect Spectroscopy (trNOESY), the absence of signals from the d5-phenyl group would reduce spectral crowding, allowing for a clearer observation of the NOEs between the non-deuterated parts of the Penicillin G molecule and the protein.

Novel Applications in Pre-Clinical Research and Drug Discovery

The unique properties of Penicillin G-d5 Potassium Salt extend its utility beyond analytical applications into the realm of preclinical research and drug discovery.

Deuterated compounds can serve as valuable probes for studying enzyme mechanisms and kinetics. The substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the rate of a reaction is altered due to the difference in mass between the two isotopes. By comparing the enzymatic hydrolysis of Penicillin G and Penicillin G-d5, researchers can gain insights into the rate-determining steps of the reaction and the nature of the transition state. This information is crucial for understanding the mechanisms of antibiotic resistance mediated by enzymes like β-lactamases.

Moreover, Penicillin G-d5 can be employed as a tracer in studies investigating the transport and distribution of antibiotics. For example, it can be used to study the role of drug transporters in the uptake and efflux of penicillin in bacteria and mammalian cells. The ability to accurately quantify Penicillin G-d5 using mass spectrometry allows for precise measurements of its concentration in different cellular compartments over time.

Potential for Deuterated Analogues in Modifying Pharmacological Profiles for Research Utility

The deliberate incorporation of deuterium into drug molecules is a recognized strategy for modifying their pharmacokinetic properties. This is primarily due to the kinetic isotope effect, which can slow down the rate of metabolic reactions that involve the cleavage of a carbon-deuterium bond compared to a carbon-hydrogen bond.

While the primary motivation for developing deuterated drugs is often to improve their therapeutic profile, this principle can also be harnessed for research purposes. For instance, a deuterated analogue of Penicillin G with reduced metabolic degradation could be a valuable tool for studying its mechanism of action in greater detail. By prolonging the lifetime of the active compound in a biological system, researchers could have a larger window to observe its interactions with target molecules and its downstream effects.

Table 2: Research Utility of Deuterated Penicillin Analogues

| Research Area | Application of Deuterated Analogue | Potential Insights |

| Enzyme Kinetics | Substrate for β-lactamase assays | Elucidation of reaction mechanisms and kinetic isotope effects. |

| Drug-Target Interactions | Stabilized ligand for binding studies | More stable complex formation for structural and biophysical characterization. |

| Metabolism Studies | Tracer for metabolic pathway analysis | Identification of minor or transient metabolites. |

| Pharmacodynamics | Tool compound with extended half-life | Investigation of prolonged target engagement and downstream signaling. |

Q & A

Q. How is Penicillin G-d5 Potassium Salt synthesized and characterized for research use?

Penicillin G-d5 Potassium Salt is synthesized by replacing five hydrogen atoms with deuterium at the phenyl group (phenyl-d5) via isotopic labeling. Characterization involves:

- Nuclear Magnetic Resonance (NMR) to confirm deuterium incorporation and structural integrity.

- High-Performance Liquid Chromatography (HPLC) to assess purity (>98% as per typical specifications) .

- Mass Spectrometry (LC-MS) to verify molecular weight (377.51 g/mol for the deuterated form vs. 372.5 g/mol for the non-deuterated form) .

Key Data :

| Property | Penicillin G-d5 Potassium Salt | Non-Deuterated Penicillin G Potassium Salt |

|---|---|---|

| Molecular Formula | C₁₆H₁₂D₅KN₂O₄S | C₁₆H₁₇KN₂O₄S |

| Purity | ≥98% | ≥98% |

| Storage | -20°C, desiccated | -20°C, desiccated |

Q. What are the solubility and stability considerations for preparing Penicillin G-d5 solutions?

- Solubility : The deuterated form retains similar solubility to non-deuterated Penicillin G potassium salt (e.g., ~10 mg/mL in PBS at pH 7.2). Vortexing or gentle heating (≤37°C) may aid dissolution .

- Stability : Aqueous solutions degrade rapidly; prepare fresh daily. For long-term storage, lyophilize and store at -20°C to maintain isotopic integrity .

Q. How does the deuterium substitution affect antimicrobial activity compared to the non-deuterated form?

Deuterium labeling minimally alters bioactivity due to isotopic mass effects. For example:

- MIC Values : Non-deuterated Penicillin G exhibits MICs of 0.03–4 µg/mL against S. pneumoniae and 16–128 µg/mL against Bacteroides spp. .

- Validation : Comparative assays (e.g., broth dilution) should confirm activity equivalence. Use non-deuterated controls to calibrate experimental systems .

Advanced Research Questions

Q. How can Penicillin G-d5 be used in isotopic tracing to study bacterial resistance mechanisms?

- Applications :

- Track drug uptake and efflux in resistant strains using LC-MS to quantify deuterated vs. non-deuterated drug ratios .

- Study metabolic modifications (e.g., β-lactamase degradation) by monitoring isotopic shifts in degradation products .

- Experimental Design :

- Use isogenic bacterial strains (wild-type vs. β-lactamase overexpressors).

- Combine with fluorescence microscopy to correlate drug localization with resistance phenotypes .

Q. What analytical techniques are recommended for quantifying Penicillin G-d5 in complex biological matrices?

- LC-MS/MS : Provides high sensitivity (detection limits ~0.1 ng/mL) and specificity for distinguishing deuterated/non-deuterated forms .

- Sample Preparation :

- Protein precipitation (acetonitrile) for serum/plasma.

- Solid-phase extraction (SPE) for tissue homogenates .

Q. How to address batch variability in deuterated compounds when designing longitudinal studies?

- Quality Control :

- Request batch-specific certificates of analysis (CoA) with NMR/HPLC data to confirm isotopic enrichment (>98 atom % D) .

- Pre-test solubility and bioactivity for each batch using standardized assays (e.g., MIC testing) .

- Mitigation Strategies :

- Use a single batch for longitudinal experiments.

- Normalize data using non-deuterated controls to account for minor variability .

Methodological Considerations

- Data Contradiction Analysis : If MIC values for deuterated vs. non-deuterated forms diverge, re-evaluate isotopic purity or bacterial strain viability (e.g., via ATP-based assays) .

- Ethical Compliance : Follow institutional guidelines for handling deuterated compounds, particularly in animal studies (e.g., metabolic fate assessments) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.